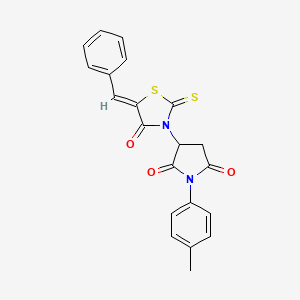

(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-1-(p-tolyl)pyrrolidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-1-(p-tolyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C21H16N2O3S2 and its molecular weight is 408.49. The purity is usually 95%.

BenchChem offers high-quality (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-1-(p-tolyl)pyrrolidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-1-(p-tolyl)pyrrolidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Biological Activity

Research has demonstrated the synthesis of various thiazolidinedione derivatives, including compounds closely related to the specified chemical, to investigate their biological activities. For example, a series of substituted pyridines and purines containing 2,4-thiazolidinedione were designed and synthesized to evaluate their effects on triglyceride accumulation in vitro and their hypoglycemic and hypolipidemic activity in vivo, identifying potential candidates for further pharmacological studies (Bok Young Kim et al., 2004). Similarly, imidazopyridine thiazolidine-2,4-diones were synthesized as conformationally restricted analogues of hypoglycemic compounds for evaluation of their insulin-induced adipocyte differentiation and hypoglycemic activity (M. Oguchi et al., 2000).

Anticancer and Antileukemic Activities

Novel pyrrolidinedione-thiazolidinone hybrids were synthesized, revealing significant antiproliferative action against leukemia cell lines. This synthesis strategy avoided the step of anhydride formation and identified compounds with selective antiproliferative action, highlighting the potential for antileukemic therapies (Anna Kryshchyshyn et al., 2020).

Antimicrobial and Antifungal Agents

Thiazolidine-2,4-diones (TZDs) have been explored for their antimicrobial and antifungal activities. A study synthesized new pyrazolyl-2, 4-thiazolidinediones as antibacterial and antifungal agents, revealing compounds that were effective against Gram-positive bacteria and showed remarkable antifungal activity (D. K. Aneja et al., 2011).

Synthesis Methodologies

Innovative synthesis methodologies for thiazolidinedione derivatives have been reported, such as solvent-free synthesis under microwave irradiation, which has shown to improve yields and reduce manufacturing costs, thus offering potential for the efficient production of these compounds for further biological evaluation (Benqun Yang & De‐Hong Yang, 2011).

Nonlinear Optical (NLO) Properties

The synthesis and characterization of novel thiazolidinone derivatives have also been investigated for their potential in optoelectronic and optical devices due to their high hyper-Rayleigh scattering (HRS) first hyperpolarizability, indicating the suitability of these compounds for applications beyond their biological activities (T. Bensafi et al., 2021).

Propriétés

IUPAC Name |

3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O3S2/c1-13-7-9-15(10-8-13)22-18(24)12-16(19(22)25)23-20(26)17(28-21(23)27)11-14-5-3-2-4-6-14/h2-11,16H,12H2,1H3/b17-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHFXIHGGRNLHX-BOPFTXTBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3C(=O)C(=CC4=CC=CC=C4)SC3=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3C(=O)/C(=C/C4=CC=CC=C4)/SC3=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-1-(p-tolyl)pyrrolidine-2,5-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-hydroxypiperidin-1-yl)methanone](/img/structure/B2693856.png)

![2-(4-methoxyphenyl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2693858.png)

![4-chloro-3-methoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2693859.png)

![ethyl 2-(2-((5-((3,5-dimethoxybenzamido)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2693863.png)

![2-[(4-Fluorophenyl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B2693867.png)

![3-(4-Fluorophenyl)-5-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2693872.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2693873.png)

![2-(benzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2693879.png)